molecular formula C18H22N2O6S B11547465 Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11547465
M. Wt: 394.4 g/mol
InChI Key: METKTLAOVVZAHN-UHFFFAOYSA-N
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Description

ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a tetrahydropyrimidine ring, a methoxyphenyl group, and a sulfanylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a methoxyphenyl derivative with a tetrahydropyrimidine precursor under controlled conditions. The reaction conditions often involve the use of solvents like acetone and catalysts such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .

Scientific Research Applications

ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-[3-METHOXY-4-(2-METHOXY-2-OXOETHOXY)PHENYL]-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C18H22N2O6S

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 4-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H22N2O6S/c1-5-25-17(22)15-10(2)19-18(27)20-16(15)11-6-7-12(13(8-11)23-3)26-9-14(21)24-4/h6-8,16H,5,9H2,1-4H3,(H2,19,20,27)

InChI Key

METKTLAOVVZAHN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OCC(=O)OC)OC)C

Origin of Product

United States

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